![molecular formula C6H13FN2 B15360060 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine is a chemical compound with a molecular structure featuring a fluorine-substituted pyrrolidine ring attached to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine typically involves the following steps:
Starting Materials: : Pyrrolidine and ethylamine are essential starting materials.
Fluorination: : The pyrrolidine ring undergoes fluorination, which is usually achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The fluorination reaction is performed under controlled conditions to ensure regioselectivity and chirality.
Amine Introduction: : The ethanamine chain is then introduced through a nucleophilic substitution reaction, where an ethanamine derivative (e.g., ethanamine hydrochloride) reacts with the fluorinated pyrrolidine intermediate. This step often requires a polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial-scale production of this compound may employ more efficient and scalable processes:
Continuous Flow Chemistry: : Continuous flow reactors can be utilized to optimize reaction conditions, reduce reaction times, and improve yields.
Catalysis: : The use of catalytic systems, such as transition metal catalysts or organocatalysts, can enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the ethanamine chain or pyrrolidine ring. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Bases: : Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include:
N-Oxide Derivatives: : Formed through oxidation reactions.
Reduced Amines: : Produced via reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions, yielding compounds with modified functional groups.
科学的研究の応用
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine finds applications in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including its interaction with biological receptors and enzymes. It may act as a ligand or modulator in biochemical assays.
Medicine: : Studied for its potential therapeutic applications. It could serve as a precursor for the development of novel drugs targeting specific medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of functional materials with unique properties.
作用機序
The mechanism of action of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate the activity of the target molecules.
Pathways Involved: : The compound's effects are mediated through signaling pathways, such as G-protein coupled receptor pathways or enzyme inhibition mechanisms. These pathways influence various cellular processes, including gene expression, signal transduction, and metabolism.
類似化合物との比較
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds
2-[(3R)-3-Chloropyrrolidin-1-yl]ethanamine
2-[(3R)-3-Bromopyrrolidin-1-yl]ethanamine
Comparison
Substituent Effects: : The presence of a fluorine atom in this compound imparts unique electronic properties compared to chloro or bromo analogs. Fluorine can enhance metabolic stability and influence biological activity.
Chirality: : The (3R) configuration ensures a specific spatial arrangement, which can affect the compound's interaction with chiral biological targets.
特性
分子式 |
C6H13FN2 |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2/t6-/m1/s1 |
InChIキー |
BDJMFULOUWVNIL-ZCFIWIBFSA-N |
異性体SMILES |
C1CN(C[C@@H]1F)CCN |
正規SMILES |
C1CN(CC1F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
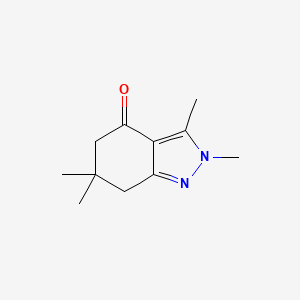


![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

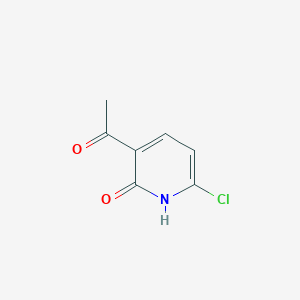
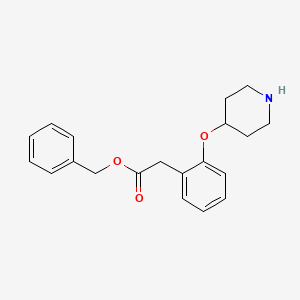
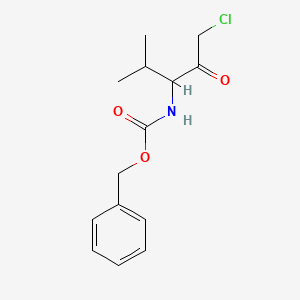
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)

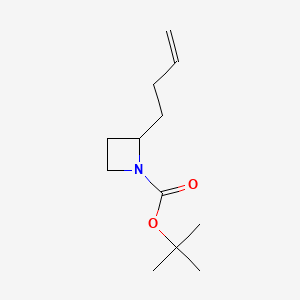
![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
